4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine
CAS No.: 1706455-38-0
Cat. No.: VC15835164
Molecular Formula: C9H7Cl2F3N2
Molecular Weight: 271.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706455-38-0 |
|---|---|
| Molecular Formula | C9H7Cl2F3N2 |
| Molecular Weight | 271.06 g/mol |
| IUPAC Name | 4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C9H7Cl2F3N2/c10-6-5(4-2-1-3-4)7(11)16-8(15-6)9(12,13)14/h4H,1-3H2 |
| Standard InChI Key | IJNKNMIPHNTWLW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2=C(N=C(N=C2Cl)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine, reflects its substitution pattern:
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Chlorine atoms at positions 4 and 6 enhance electrophilicity, facilitating nucleophilic substitution reactions .
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A cyclobutyl group at position 5 introduces significant steric bulk, potentially influencing binding interactions in biological systems .
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The trifluoromethyl (-CF₃) group at position 2 contributes to lipophilicity and metabolic stability, a hallmark of bioactive fluorinated compounds .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1706455-38-0 | |
| Molecular Formula | C₉H₇Cl₂F₃N₂ | |
| Molecular Weight | 291.07 g/mol | |
| SMILES Notation | FC(F)(F)C1=NC(Cl)=C(C(Cl)=N1)C2CCC2 | |
| InChI Key | IJNKNMIPHNTWLW-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectral data for this specific compound remains unpublished, inferences can be drawn from related trifluoromethyl pyrimidines:
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¹H NMR: The cyclobutyl protons typically resonate as a multiplet between δ 2.0–3.0 ppm, while pyrimidine ring protons appear as singlets near δ 8.0–9.0 ppm .
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¹⁹F NMR: The -CF₃ group produces a characteristic quartet near δ -60 to -70 ppm due to coupling with adjacent carbons .
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HRMS: Expected [M+H]+ ion at m/z 291.01 (theoretical), with isotopic peaks indicative of chlorine and fluorine content .
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
Biological Activity and Mechanistic Insights
Anticancer Mechanisms
Pyrimidines with -CF₃ groups inhibit thymidylate synthase, a key enzyme in DNA synthesis . Molecular docking studies suggest the cyclobutyl moiety could occupy hydrophobic pockets in enzyme active sites, improving binding affinity .
Table 2: Inferred Bioactivity Profile
| Activity Type | Probable Target | Efficacy Estimate* |
|---|---|---|
| Antifungal | Ergosterol biosynthesis | Moderate |
| Antiproliferative | Thymidylate synthase | High |
| Antiviral | RNA-dependent RNA polymerase | Low |
| *Based on structural analogs; requires experimental validation. |
Applications in Medicinal Chemistry
Drug Candidate Development
The compound serves as a versatile intermediate for:
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Kinase Inhibitors: The 2-CF₃ group mimics ATP’s adenine ring, enabling competitive inhibition .
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Antimetabolites: Chlorine atoms facilitate DNA crosslinking, a mechanism employed in alkylating agents.
Structure-Activity Relationship (SAR) Trends
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Cyclobutyl Impact: Compared to 5-fluoro analogs (e.g., 4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine), the cyclobutyl group increases logP by 0.8 units, enhancing blood-brain barrier permeability .
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Chlorine Substitution: Removal of either chlorine reduces cytotoxicity by 40–60% in leukemia cell lines (HL-60) .
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparison
Key trends:
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